1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxyphenethyl)piperidine-3-carboxamide
Description
This compound features a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazole moiety. The pyrimidine is further linked to a piperidine-3-carboxamide group, with the carboxamide nitrogen bonded to a 2-methoxyphenethyl side chain. Its design integrates features known to enhance pharmacokinetic properties, such as hydrogen-bonding capacity (via the carboxamide) and lipophilicity (via the methoxyphenethyl group).
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(2-methoxyphenyl)ethyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-17-13-18(2)30(28-17)23-14-22(26-16-27-23)29-12-6-8-20(15-29)24(31)25-11-10-19-7-4-5-9-21(19)32-3/h4-5,7,9,13-14,16,20H,6,8,10-12,15H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKJSDWPUSKFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCCC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3, molecular formula: C21H22N6O, molecular weight: 374.4 g/mol) serves as a relevant comparator . Key differences include:
| Parameter | Target Compound | CAS 1005612-70-3 |
|---|---|---|
| Core Structure | Pyrimidine with pyrazole substituent | Pyrazolo[3,4-b]pyridine (fused heterocyclic system) |
| Substituents | 3,5-Dimethylpyrazole, 2-methoxyphenethyl, piperidine-3-carboxamide | Ethyl/methylpyrazole, phenyl, dimethylpyrazolopyridine, carboxamide |
| Molecular Formula | ~C24H30N7O2 (estimated) | C21H22N6O |
| Molecular Weight | ~448 g/mol (estimated) | 374.4 g/mol |
| Key Functional Groups | Carboxamide, methoxy, pyrimidine, pyrazole | Carboxamide, phenyl, pyrazolo-pyridine, ethyl/methyl groups |
Key Observations:
Core Heterocycle: The target compound’s pyrimidine-pyrazole system offers distinct electronic properties compared to the fused pyrazolo-pyridine core of CAS 1005612-70-2.
Substituent Effects : The 2-methoxyphenethyl group in the target compound enhances lipophilicity (predicted logP ~3.5–4.0) compared to the phenyl group in CAS 1005612-70-3 (logP ~2.8–3.2). This may influence membrane permeability and metabolic stability.
Molecular Weight : The target compound’s higher molecular weight (~448 g/mol) could limit oral bioavailability under Lipinski’s "Rule of Five," whereas CAS 1005612-70-3 (374.4 g/mol) adheres more closely to these guidelines.
Research Findings and Implications
While specific pharmacological data for the target compound are unavailable in the provided sources, structural analogs like CAS 1005612-70-3 are frequently explored as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators . The pyrimidine-pyrazole motif in the target compound resembles scaffolds used in antiviral and anticancer agents (e.g., JAK2 inhibitors), while the pyrazolo-pyridine system in CAS 1005612-70-3 is common in adenosine receptor antagonists.
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